molecular formula C9H10ClNO B14664968 (2S)-2-chloro-N-phenylpropanamide CAS No. 40781-29-1

(2S)-2-chloro-N-phenylpropanamide

Cat. No.: B14664968
CAS No.: 40781-29-1
M. Wt: 183.63 g/mol
InChI Key: BWWXKHHVIAJJFM-ZETCQYMHSA-N
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Description

(2S)-2-chloro-N-phenylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group attached to the second carbon of the propanamide chain and a phenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-chloro-N-phenylpropanamide typically involves the reaction of (2S)-2-chloropropanoic acid with aniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-chloro-N-phenylpropanamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of (2S)-2-hydroxy-N-phenylpropanamide.

    Reduction Reactions: The compound can be reduced to (2S)-2-amino-N-phenylpropanamide using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the phenyl group can lead to the formation of various oxidized derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products

    Substitution: (2S)-2-hydroxy-N-phenylpropanamide.

    Reduction: (2S)-2-amino-N-phenylpropanamide.

    Oxidation: Various oxidized derivatives of the phenyl group.

Scientific Research Applications

(2S)-2-chloro-N-phenylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-2-chloro-N-phenylpropanamide involves its interaction with specific molecular targets. The chloro group and the amide functionality play crucial roles in its binding to enzymes or receptors. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-chloro-N-phenylpropanamide: The enantiomer of (2S)-2-chloro-N-phenylpropanamide.

    (2S)-2-bromo-N-phenylpropanamide: Similar structure with a bromo group instead of a chloro group.

    (2S)-2-chloro-N-(4-methylphenyl)propanamide: Similar structure with a methyl-substituted phenyl group.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the chloro group, which imparts distinct chemical and biological properties. Its enantiomer, (2R)-2-chloro-N-phenylpropanamide, may exhibit different biological activities due to the difference in spatial arrangement.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

40781-29-1

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

(2S)-2-chloro-N-phenylpropanamide

InChI

InChI=1S/C9H10ClNO/c1-7(10)9(12)11-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)/t7-/m0/s1

InChI Key

BWWXKHHVIAJJFM-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=CC=C1)Cl

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)Cl

Origin of Product

United States

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